molecular formula C15H8Cl2FN3O2 B2748423 2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-49-0

2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2748423
CAS RN: 865285-49-0
M. Wt: 352.15
InChI Key: SVUXPQTZPVPUQS-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, an oxadiazole ring, and multiple halogen atoms (chlorine and fluorine) attached to different aromatic rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The benzamide group would contribute to the planarity of the molecule, and the halogen atoms could be involved in various types of intermolecular interactions.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the halogen atoms. The oxadiazole ring is a part of many biologically active compounds and could participate in various chemical reactions . The halogen atoms, particularly the fluorine atom, could enhance the reactivity of the aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring and the halogen atoms could affect its polarity, solubility, and stability .

Scientific Research Applications

Anticancer Research

Research has shown the potential of compounds related to 2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide in anticancer therapy. Various derivatives have been synthesized and evaluated for their efficacy against cancer cell lines, indicating promising applications in the field of oncology. For instance:

  • Synthesis and characterization of certain oxadiazole derivatives demonstrated notable activity against breast cancer cell lines (Salahuddin et al., 2014).
  • Another study designed and synthesized benzamide derivatives, evaluating their anticancer activity against multiple cancer cell lines. Some of these compounds showed higher activities than the reference drug (Ravinaik et al., 2021).

Antipathogenic Activity

These compounds have also been explored for their antipathogenic properties:

  • Synthesis of new thiourea derivatives, including similar compounds, showed significant anti-pathogenic activity, particularly against strains known for biofilm growth, indicating potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
  • A study on 2,4-dichloro-5-fluorophenyl containing oxadiazoles revealed good antimicrobial activity, further supporting the potential use of these compounds in antimicrobial therapies (Karthikeyan et al., 2008).

Synthesis and Characterization

The synthesis and characterization of these compounds are crucial in understanding their properties and potential applications:

  • Research on fluorine-containing thiadiazolotriazinones and their potential as antibacterial agents highlights the importance of fluorine in enhancing antimicrobial activity (Holla et al., 2003).
  • Another study synthesized a series of oxadiazole derivatives bearing a 3-chloro-2-fluoro phenyl moiety and evaluated them for anti-convulsant and anti-inflammatory activities, showcasing the diverse biomedical applications of these compounds (Bhat et al., 2016).

Antimicrobial Studies

The antimicrobial properties of related compounds have been a significant area of research:

  • Synthesis of fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial activities against various bacterial strains, further highlighting the potential of these compounds in addressing bacterial infections (Desai et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound could involve studying its biological activity, optimizing its synthesis process, and investigating its potential applications in various fields .

properties

IUPAC Name

2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FN3O2/c16-9-3-6-12(17)11(7-9)13(22)19-15-21-20-14(23-15)8-1-4-10(18)5-2-8/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUXPQTZPVPUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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